molecular formula C6H6ClNO2 B13892060 3-Chloro-6-methoxypyridin-2-OL

3-Chloro-6-methoxypyridin-2-OL

Cat. No.: B13892060
M. Wt: 159.57 g/mol
InChI Key: WSILUQLVDZCTNA-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridin-2-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxypyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 6-methoxypyridin-2-OL using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Another approach involves the methoxylation of 3-chloropyridin-2-OL using a methoxylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI). This reaction is usually performed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxypyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorine atom at the 3-position can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-chloro-6-methoxypyridin-2-one, while substitution of the chlorine atom with an amine may produce 3-amino-6-methoxypyridin-2-OL.

Scientific Research Applications

3-Chloro-6-methoxypyridin-2-OL has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions, such as cross-coupling and cyclization reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypyridin-2-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity for these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands.

Comparison with Similar Compounds

3-Chloro-6-methoxypyridin-2-OL can be compared with other similar compounds, such as:

    3-Chloro-2-methoxypyridine: Lacks the hydroxyl group at the 2-position, which may affect its reactivity and biological activity.

    6-Chloro-2-methoxypyridin-3-OL:

    3-Chloro-6-methoxypyridazine: Contains a different heterocyclic ring structure, which can result in distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-6-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,1H3,(H,8,9)

InChI Key

WSILUQLVDZCTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C(=O)N1)Cl

Origin of Product

United States

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